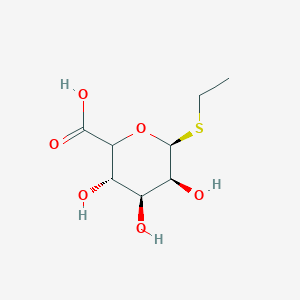

Ethyl 1-Thio-D-glucuronide

Overview

Description

Ethyl 1-Thio-D-glucuronide is a chemical compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound is primarily used in research settings, particularly in the study of alcohol metabolism and as a biomarker for alcohol consumption.

Biochemical Analysis

Cellular Effects

Glucuronides, including Ethyl 1-Thio-D-glucuronide, are known to be involved in the detoxification of a wide range of endogenous and exogenous compounds .

Molecular Mechanism

Glucuronides are generally formed through the process of glucuronidation, where the glucuronic acid component of the glucuronide is derived from uridine diphosphate glucuronic acid (UDPGA), catalyzed by UGTs .

Metabolic Pathways

This compound is likely involved in the glucuronidation metabolic pathway, which is a major phase II metabolic pathway in the body .

Subcellular Localization

Glucuronidation, the process by which glucuronides are formed, generally occurs in the endoplasmic reticulum of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-D-glucuronide can be synthesized through a multi-step reaction process. One common method involves the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another method involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Ethyl 1-Thio-D-glucuronide has several applications in scientific research:

Mechanism of Action

Ethyl 1-Thio-D-glucuronide exerts its effects primarily through its role as a metabolite of ethanol. The compound is formed in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid . This process increases the water solubility of ethanol, facilitating its excretion from the body. The molecular targets involved in this pathway include the enzyme UDP-glucuronosyltransferase and the glucuronic acid substrate .

Comparison with Similar Compounds

Ethyl Glucuronide: Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.

Ethyl Sulfate: A metabolite formed by the conjugation of ethanol with sulfuric acid.

Comparison: Ethyl 1-Thio-D-glucuronide is unique in that it contains a sulfur atom, which distinguishes it from other ethanol metabolites like ethyl glucuronide and ethyl sulfate. This structural difference can influence its chemical reactivity and biological properties. For example, the presence of the sulfur atom may affect the compound’s solubility and its interactions with biological molecules .

Biological Activity

Ethyl 1-Thio-D-glucuronide (ETG) is a glucuronide derivative that has garnered attention for its biological activities, particularly in the context of alcohol metabolism and its implications in various physiological processes. This article provides an in-depth analysis of the biological activity of ETG, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a metabolite formed from the conjugation of ethanol with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) predominantly in the liver but also occurs in other tissues such as the intestine and kidneys . The compound serves as a biomarker for alcohol consumption and has been studied for its potential role in modulating inflammatory responses through interactions with toll-like receptors (TLRs).

Interaction with Toll-Like Receptors

ETG has been shown to interact with Toll-Like Receptor 4 (TLR4) , which plays a crucial role in the immune response. Studies indicate that ETG can aggravate both acute and chronic inflammatory conditions by upregulating the production of endogenous inflammatory signaling molecules . This interaction may lead to increased pain perception in patients with chronic pain conditions, suggesting that ETG could influence nociceptive pathways.

Metabolic Effects

Research has demonstrated that elevated levels of ETG correlate with increased markers of oxidative stress and metabolic dysregulation. In a study involving stored red blood cells, higher ETG levels were associated with alterations in glycolysis and energy metabolism pathways, indicating potential impacts on cellular function and viability .

Alcohol Consumption and Oxidative Stress

A significant study published in 2020 examined the relationship between ETG levels and metabolic markers of oxidant stress. The findings revealed that individuals with higher ETG concentrations exhibited increased glutathione turnover and methionine oxidation, along with decreased energy metabolism indicators . This suggests that chronic alcohol consumption may exacerbate oxidative stress through mechanisms involving ETG.

Antiviral Properties

In addition to its role in alcohol metabolism, ETG has been investigated for its antiviral properties. A study focused on various thioglucuronides found that certain derivatives exhibited antiviral activity against influenza A virus-infected cells . Although ETG itself was not tested directly, the presence of thioether linkages appears to enhance biological activity, indicating potential therapeutic avenues for further exploration.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLTPWYCFDKGU-YHRIYALFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676234 | |

| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755710-39-5 | |

| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.